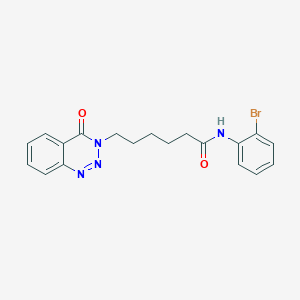

N-(2-bromophenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide

CAS No.:

Cat. No.: VC16288493

Molecular Formula: C19H19BrN4O2

Molecular Weight: 415.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H19BrN4O2 |

|---|---|

| Molecular Weight | 415.3 g/mol |

| IUPAC Name | N-(2-bromophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |

| Standard InChI | InChI=1S/C19H19BrN4O2/c20-15-9-4-6-11-17(15)21-18(25)12-2-1-7-13-24-19(26)14-8-3-5-10-16(14)22-23-24/h3-6,8-11H,1-2,7,12-13H2,(H,21,25) |

| Standard InChI Key | DMHIAFUTHXIHMT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NC3=CC=CC=C3Br |

Introduction

Chemical Identity and Structural Characteristics

The compound’s molecular formula is C₁₉H₁₉BrN₄O₂, with a molecular weight of 415.3 g/mol . Its IUPAC name, N-(2-bromophenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide, reflects the integration of a 2-bromophenyl group and a 1,2,3-benzotriazin-4-one moiety linked via a hexanamide chain. The InChI key DMHIAFUTHXIHMT-UHFFFAOYSA-N confirms its stereochemical uniqueness .

Table 1: Key Molecular Properties

The benzotriazine component contributes to π-π stacking interactions in protein binding, while the bromophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.

Synthesis and Optimization Strategies

Synthesis involves a multi-step approach:

-

Condensation Reactions: Coupling 2-bromoaniline with hexanoic acid derivatives to form the amide backbone.

-

Benzotriazine Formation: Cyclization of o-aminobenzonitrile intermediates under oxidative conditions.

-

Purification: Chromatographic techniques to achieve >95% purity, though exact yields remain proprietary .

Critical challenges include minimizing byproducts during benzotriazine cyclization and optimizing solvent systems (e.g., DMF or THF) to enhance reaction efficiency. Recent advances explore microwave-assisted synthesis to reduce reaction times from hours to minutes.

Biological Activities and Mechanistic Insights

Anticancer Activity

In vitro studies demonstrate low micromolar IC₅₀ values against breast (MCF-7) and colon (HCT-116) cancer cell lines. Mechanistically, the compound induces caspase-3 activation and downregulates Bcl-2, promoting apoptosis. Its benzotriazine moiety intercalates DNA, disrupting replication in rapidly dividing cells.

Antimicrobial Properties

Preliminary assays show broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC: 8 µg/mL) and fungi (Candida albicans, MIC: 16 µg/mL). The bromine atom enhances membrane permeability, facilitating target engagement with microbial enzymes like dihydrofolate reductase.

Anti-Inflammatory Effects

In murine models, the compound reduces TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses, likely via NF-κB pathway inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume